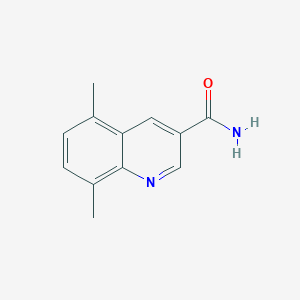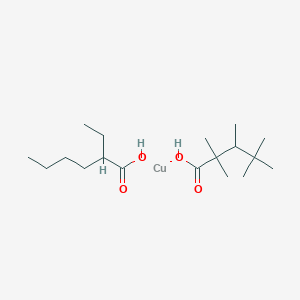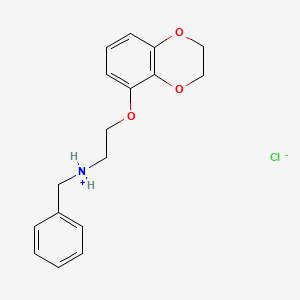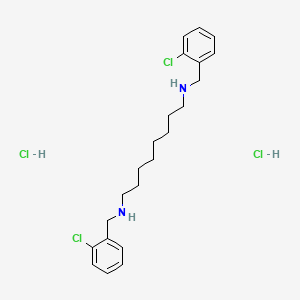
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(palmitoyloxy)ethane-1-sulfonate is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers. This compound is also known for its role in the formulation of personal care products due to its mildness and effectiveness in cleansing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(palmitoyloxy)ethane-1-sulfonate typically involves the esterification of palmitic acid with 2-hydroxyethanesulfonic acid. The reaction is carried out in the presence of a catalyst, usually an acid such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of Sodium 2-(palmitoyloxy)ethane-1-sulfonate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through various methods such as distillation or crystallization to achieve the desired purity.
Types of Reactions:
Hydrolysis: Sodium 2-(palmitoyloxy)ethane-1-sulfonate can undergo hydrolysis in the presence of water, breaking down into palmitic acid and 2-hydroxyethanesulfonic acid.
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and a catalyst such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Hydrolysis: Palmitic acid and 2-hydroxyethanesulfonic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-(palmitoyloxy)ethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
Mécanisme D'action
The primary mechanism of action of Sodium 2-(palmitoyloxy)ethane-1-sulfonate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic palmitoyl group and hydrophilic sulfonate group at the interface of liquids, thereby reducing the energy required to mix them. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of encapsulated substances.
Comparaison Avec Des Composés Similaires
Sodium lauryl sulfate: Another surfactant commonly used in detergents and personal care products.
Sodium stearoyl lactylate: Used in food and cosmetic industries as an emulsifier.
Sodium dodecylbenzenesulfonate: A surfactant used in industrial cleaning agents.
Uniqueness: Sodium 2-(palmitoyloxy)ethane-1-sulfonate is unique due to its mildness and effectiveness in personal care formulations. Unlike Sodium lauryl sulfate, which can be harsh on the skin, Sodium 2-(palmitoyloxy)ethane-1-sulfonate is gentler and less likely to cause irritation. Its ability to form stable emulsions and micelles also makes it valuable in various industrial and medical applications.
Propriétés
Numéro CAS |
36915-65-8 |
|---|---|
Formule moléculaire |
C18H35NaO5S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
sodium;2-hexadecanoyloxyethanesulfonate |
InChI |
InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
KWFZLOFTBBTQIE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)


![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)

![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)




![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)
